molecular formula C10H8FNO B1441930 7-Fluoro-4-methylquinolin-2(1H)-one CAS No. 271241-24-8

7-Fluoro-4-methylquinolin-2(1H)-one

Cat. No.: B1441930
CAS No.: 271241-24-8
M. Wt: 177.17 g/mol
InChI Key: JRGDIVGVVLHVJX-UHFFFAOYSA-N
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Description

7-Fluoro-4-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGDIVGVVLHVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Quinolin 2 1h One Scaffold: a Privileged Structure in Drug Discovery

The quinolin-2(1H)-one moiety, a bicyclic system composed of a benzene (B151609) ring fused to a pyridinone ring, is recognized as a "privileged scaffold" in medicinal chemistry. ontosight.aiontosight.ai This designation stems from its recurring presence in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals. researchgate.netresearchgate.net The versatility of this core structure allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.

Quinolin-2(1H)-one derivatives have demonstrated a remarkable breadth of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. ontosight.aiontosight.ainih.gov For instance, certain derivatives have shown promise as anticancer agents by inhibiting key enzymes involved in the proliferation of cancer cells. ontosight.airesearchgate.net Others have been investigated as potential antibiotics and as agents for treating neurodegenerative disorders like Alzheimer's disease. ontosight.ainih.gov The ability of the quinolin-2(1H)-one skeleton to serve as a foundation for compounds with such varied activities underscores its importance in the quest for new therapeutic leads. researchgate.net

The Strategic Role of Fluorine in Enhancing Biological Activity

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles. researchgate.netnih.gov Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a molecule's biological behavior. When incorporated into a quinoline (B57606) derivative, fluorine can modulate factors such as metabolic stability, binding affinity, and lipophilicity. nih.govrsc.org

One of the key advantages of fluorination is the blockage of metabolic oxidation. nih.gov By replacing a hydrogen atom with a fluorine atom at a site prone to metabolic attack, the drug's resistance to degradation by metabolic enzymes can be significantly increased. This leads to improved pharmacokinetic properties, such as a longer half-life and enhanced bioavailability. nih.gov Furthermore, the strong carbon-fluorine bond can enhance the thermal and chemical stability of the compound.

The presence of fluorine can also influence a molecule's ability to bind to its biological target. The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the active site of an enzyme or receptor. nih.gov This can translate into increased potency and efficacy of the drug.

Research Trajectories for 7 Fluoro 4 Methylquinolin 2 1h One and Its Analogs

Established Synthetic Routes and Reaction Mechanisms

The construction of the quinolinone core is often achieved through well-established synthetic routes that have been refined over the years. These methods typically involve the formation of the heterocyclic ring system from acyclic precursors.

Cyclization Reactions involving Aniline (B41778) Derivatives

A cornerstone in the synthesis of quinoline and its derivatives is the cyclization of aniline precursors. The Skraup and Doebner-von Miller reactions, for instance, utilize the reaction of anilines with α,β-unsaturated carbonyl compounds or their in-situ generated equivalents. iipseries.org In the context of this compound, a fluorinated aniline, such as 3-fluoroaniline (B1664137), would serve as a key starting material. The general mechanism involves the initial formation of a β-anilino carbonyl compound, which then undergoes acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring. iipseries.org

Another relevant method is the Knorr quinoline synthesis, which involves the reaction of an aniline with a β-ketoester. iipseries.org For the target compound, this would entail reacting 3-fluoroaniline with ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which upon cyclization under acidic conditions, yields a 4-hydroxyquinoline (B1666331) derivative. Tautomerization of the 4-hydroxyquinoline then leads to the more stable quinolin-2(1H)-one form.

The Camps cyclization is another valuable method that starts from N-(2-acylaryl)amides. mdpi.com Depending on the reaction conditions and the substrate structure, this base-catalyzed intramolecular cyclization can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com

Fluorination Strategies for Quinoline Structures

Introducing a fluorine atom onto the quinoline scaffold is a critical step in the synthesis of fluorinated quinolinones. This can be achieved either by starting with a pre-fluorinated precursor, as mentioned above, or by direct fluorination of the quinoline ring. Direct fluorination of azaaromatics like quinoline can be challenging due to the electron-deficient nature of the ring system. acs.orgresearchgate.net

Recent advancements have led to the development of methods for the selective C-H fluorination of quinolines. One such strategy involves a concerted nucleophilic aromatic substitution, which avoids the formation of high-energy Meisenheimer intermediates. acs.org This method has shown success in the fluorination of various quinoline derivatives, with selectivity often favoring the C4 position. acs.org The incorporation of fluorine is known to enhance the biological activity of many compounds by altering properties like lipophilicity and metabolic stability. researchgate.netnih.gov

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of quinolones and their derivatives. researchgate.netacs.org For instance, the cyclization steps in the classical syntheses mentioned earlier can often be accelerated under microwave conditions. iipseries.orgresearchgate.net A patented method describes the microwave-assisted synthesis of 2-(1H)-quinolinones from quinoline raw materials and a reaction accelerator in a one-pot reaction. google.com The use of microwave assistance can also facilitate solvent-free reactions, contributing to greener chemical processes. researchgate.net

Photochemical or Metal-Catalyzed Reaction Systems

Modern synthetic chemistry has increasingly turned to photochemical and metal-catalyzed reactions to construct complex molecular architectures with high efficiency and selectivity. ias.ac.in

Photochemical Synthesis: Photochemical methods offer unique pathways for the synthesis of quinolines and quinolinones. rsc.orgnih.gov For example, the intramolecular cycloaddition of N-(o-styryl) thioamides can be induced by light to form quinolines. rsc.org Visible-light-mediated synthesis has also been developed for quinolin-2(1H)-ones starting from quinoline N-oxides, presenting a greener alternative to traditional methods. rsc.orgscispace.comrsc.org

Metal-Catalyzed Synthesis: Transition-metal catalysis has become indispensable in the synthesis of quinolines. ias.ac.inias.ac.in Various metals, including palladium, copper, rhodium, and nickel, have been employed to catalyze the formation of the quinoline ring system through different mechanisms such as C-H activation, cross-coupling reactions, and cyclization cascades. ias.ac.inorganic-chemistry.orgacs.orgresearchgate.net For instance, palladium-catalyzed reactions of 2-iodoanilines with alkynes or acrylates have been used to synthesize quinolin-2-ones. nih.gov These methods often exhibit high functional group tolerance and allow for the construction of highly substituted quinoline derivatives. ias.ac.innih.gov

Novel Synthetic Developments for Quinolin-2(1H)-one Scaffolds

The quest for more efficient and environmentally benign synthetic methods continues to drive innovation in the field.

Efficient Visible Light Mediated Synthesis

A significant recent development is the efficient synthesis of quinolin-2(1H)-ones from readily available quinoline N-oxides using visible light. rsc.orgscispace.comrsc.org This photocatalytic approach is highly atom-economical, requires low catalyst loading, and proceeds in high yields without the formation of undesirable byproducts. rsc.org The reaction is scalable and represents a greener alternative to many conventional synthetic routes. rsc.org This methodology has been demonstrated to be robust and applicable to a range of substituted quinoline N-oxides. rsc.org Another visible-light-mediated cyclization reaction has been developed for the synthesis of highly substituted tetrahydroquinolines and quinolines from 2-vinylanilines and conjugated aldehydes. nih.gov

Ring-Opening and Recyclization Reactions in Derivative Synthesis

The modification of heterocyclic cores through ring-opening and subsequent recyclization reactions represents a sophisticated strategy for generating structural diversity. In the context of quinoline chemistry, these pathways allow for the transformation of existing ring systems into novel derivatives. For instance, a method involving the iron(III)-catalyzed ring-opening of 2-substituted indoles, followed by a sequential annulation with 1,2-diaminoarenes, has been developed to produce 2-aminoaryl quinoxaline (B1680401) derivatives. acs.org This process proceeds through selective C–N bond cleavage and formation, highlighting a potential strategy for transforming related heterocyclic systems into functionalized quinolinones. acs.org

Another relevant approach involves the construction of the quinoline ring from acyclic or different heterocyclic precursors, which can be considered a form of recyclization. One-pot, three-component protocols offer an efficient means to construct functionalized quinoline derivatives. For example, the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives has been achieved by reacting benzaldehyde, malononitrile (B47326), and a resorcinol (B1680541) derivative. nih.gov This reaction sequence proceeds through a series of steps including Knoevenagel condensation, Michael addition, rearrangement, and finally, a cyclization to form the quinoline core. nih.gov While not starting from a pre-formed quinoline, this method exemplifies the assembly of the target scaffold through a sequence of bond-forming events that "recycle" atoms from simple precursors into a more complex structure.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of pharmaceutical compounds and their intermediates. The synthesis of quinolinone analogues has benefited significantly from the application of these principles.

A primary tenet of green chemistry is the reduction or elimination of hazardous solvents. To this end, a highly efficient, solvent-free synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one analogues has been reported. researchgate.net This method not only reduces environmental impact but can also simplify product isolation and purification.

The use of alternative energy sources is another cornerstone of green chemistry. Microwave irradiation and ultrasonic irradiation have been successfully employed to synthesize quinolinone derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govnih.gov For instance, the synthesis of 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives was achieved using ultrasonic irradiation in the presence of a chitosan-decorated copper nanoparticle catalyst. nih.gov Similarly, 4-hydroxy-2-quinolone analogues have been prepared using microwave irradiation catalyzed by the non-toxic and inexpensive bismuth chloride (BiCl₃). nih.gov

The development of multicomponent reactions (MCRs) also aligns with green chemistry ideals by improving atom economy and process efficiency. A one-pot, three-component protocol for synthesizing 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives uses an inexpensive catalyst (ammonium acetate) under mild conditions, avoiding toxic solvents and harsh reagents. nih.gov Such strategies are crucial for developing more sustainable and cost-effective routes to valuable chemical entities like this compound and its derivatives. sruc.ac.uk

Table 2: Green Synthesis Methodologies for Quinolinone Analogues

Green Technique Catalyst Key Advantage(s) Target Compound Type Source
Solvent-Free Synthesis Not specified Elimination of solvent waste, high efficiency 7-Hydroxy-4-methylquinolin-2(1H)-one analogues researchgate.net
Ultrasonic Irradiation Chitosan/Cu Nanoparticles Energy efficiency, use of biocatalyst 4,6,7,8-Tetrahydroquinolin-5(1H)-ones nih.gov
Microwave Irradiation Bismuth Chloride (BiCl₃) Reduced reaction time, non-toxic catalyst 4-Hydroxy-2-quinolone analogues nih.gov

| One-Pot, Three-Component Reaction | Ammonium Acetate | Atom economy, mild conditions, cost-effective | 7-Hydroxy-4-phenyl-1,2-dihydroquinolines | nih.gov |

This table is interactive. Click on the headers to sort.

Table of Compounds

Compound Name
This compound
7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone
7-hydroxy-4-methylquinolin-2(1H)-one
7-hydroxy-4-phenyl-1,2-dihydroquinoline
4,6,7,8-tetrahydroquinolin-5(1H)-one
4-hydroxy-2-quinolone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton NMR (¹H NMR) Analyses

Proton NMR (¹H NMR) spectroscopy of this compound, typically conducted in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals characteristic signals for each unique proton in the molecule.

Key features in the ¹H NMR spectrum include:

A singlet corresponding to the methyl group (C4-CH₃) protons, typically appearing in the upfield region.

A singlet for the proton attached to the nitrogen atom (N1-H) in the quinolinone ring, which is often broad.

A series of signals in the aromatic region corresponding to the protons on the benzene (B151609) and pyridine (B92270) rings. The fluorine atom at the C7 position influences the chemical shifts and coupling patterns of the adjacent aromatic protons. Specifically, the protons at C5, C6, and C8 will show splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom.

A singlet for the proton at the C3 position.

¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H ~11.5-12.0 singlet -
C8-H ~7.7-7.8 doublet ~8.0
C5-H ~7.5-7.6 doublet of doublets ~8.0, ~2.5
C6-H ~7.2-7.3 triplet of doublets ~8.0, ~2.5
C3-H ~6.2-6.3 singlet -
C4-CH₃ ~2.4-2.5 singlet -

Carbon-13 NMR (¹³C NMR) Analyses

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The ¹³C NMR spectrum is characterized by:

A signal for the carbonyl carbon (C2), which is typically found in the downfield region (around 160-165 ppm).

Signals for the carbon atoms of the aromatic rings. The carbon directly bonded to the fluorine atom (C7) will show a large coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituent.

A signal for the methyl carbon (C4-CH₃) in the upfield region.

Signals for the other carbons in the quinolinone ring system (C3, C4, C4a, C8a).

¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C2 ~162.5
C4 ~148.0
C7 ~160.0 (d, ¹JCF ≈ 245 Hz)
C8a ~139.0
C5 ~125.0 (d, ³JCF ≈ 8 Hz)
C8 ~118.0 (d, ³JCF ≈ 8 Hz)
C4a ~116.0
C6 ~110.0 (d, ²JCF ≈ 22 Hz)
C3 ~115.0
C4-CH₃ ~18.0

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

The FT-IR spectrum of this compound displays several key absorption bands that confirm the presence of its main functional groups.

Significant peaks in the FT-IR spectrum include:

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam ring, typically observed in the range of 1650-1670 cm⁻¹.

A broad band in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration.

Several bands in the 1400-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

A distinct band associated with the C-F stretching vibration, usually found in the 1200-1250 cm⁻¹ region.

Bands corresponding to C-H stretching and bending vibrations of the methyl and aromatic groups.

FT-IR Data for this compound

Functional Group Wavenumber (cm⁻¹)
N-H stretch 3100-3300 (broad)
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=O stretch 1650-1670
C=C stretch (aromatic) 1400-1600
C-F stretch 1200-1250

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectra would highlight the vibrations of the carbocyclic and heterocyclic rings. Key Raman shifts would be expected for the quinolinone ring breathing modes and the C-F stretching vibration, corroborating the structural information obtained from other spectroscopic methods. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm its molecular formula (C₁₀H₈FNO).

The mass spectrum typically shows a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for quinolinone derivatives may include the loss of CO, as well as fragmentation of the substituent groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS allows for the calculation of a unique elemental formula, which is invaluable for confirming the identity of a newly synthesized compound or an unknown analyte.

While specific experimental HRMS data for this compound is not extensively detailed in the public literature, predicted data for the closely related isomer, 7-fluoro-8-methyl-1H-quinolin-2-one, offers insight into the expected results. The predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for various adducts.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 7-fluoro-8-methyl-1H-quinolin-2-one

Adduct Adduct Formula Predicted m/z Predicted CCS (Ų)
[M+H]⁺ [C₁₀H₉FNO]⁺ 178.06627 132.2
[M+Na]⁺ [C₁₀H₈FNNaO]⁺ 200.04821 143.4
[M-H]⁻ [C₁₀H₇FNO]⁻ 176.05171 133.7
[M+NH₄]⁺ [C₁₀H₁₂FN₂O]⁺ 195.09281 152.1
[M+K]⁺ [C₁₀H₈FKN O]⁺ 216.02215 138.9

Data is for the isomer 7-fluoro-8-methyl-1H-quinolin-2-one and is based on computational predictions. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ca.gov It is particularly useful for separating and identifying volatile and semi-volatile compounds within a mixture. In the context of this compound analysis, GC-MS would serve to confirm the compound's purity and identity.

The process involves injecting the sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. ca.gov The separation is based on the differential partitioning of the compound between the mobile phase (inert gas) and the stationary phase (a coating on the column wall). The time it takes for the compound to travel through the column is known as its retention time, a characteristic property under specific chromatographic conditions. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The investigation of neutral per- and polyfluoroalkyl substances (PFASs) has been successfully performed using GC-MS, demonstrating its suitability for fluorinated compounds. nih.gov

X-ray Diffraction Studies for Solid-State Structural Insights

While a crystal structure for this compound is not available in the reviewed literature, studies on the closely related compound 7-hydroxy-4-methylquinolin-2(1H)-one demonstrate the utility of this technique. For this analog, X-ray diffractometry revealed an orthorhombic crystal system. researchgate.netniscpr.res.in The diffraction pattern for this compound showed seventeen reflections, with the most intense reflection occurring at a 2θ angle of 28.550°. niscpr.res.in This type of analysis provides foundational data for understanding intermolecular interactions in the solid state.

Table 2: Crystallographic Data for the Analogous Compound 7-hydroxy-4-methylquinolin-2(1H)-one

Parameter Value
Crystal System Orthorhombic
System Type Base Centered
Maximum Reflection (2θ) 28.550°
Corresponding d-spacing 4.6430 Å

This data is for the related compound 7-hydroxy-4-methylquinolin-2(1H)-one and serves as an example of X-ray diffraction results. researchgate.netniscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.

The quinolinone scaffold is known to exhibit characteristic UV absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic rings and carbonyl group. researchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern on the quinolinone core and the polarity of the solvent. The introduction of a fluorine atom at the 7-position is expected to influence the electronic distribution and, consequently, the absorption spectrum. For instance, the related compound 7-Hydroxy-4-methyl-2(1H)-quinolone exhibits fluorescence with an excitation wavelength (λex) of 321 nm and an emission wavelength (λem) of 357 nm at pH 5.0. sigmaaldrich.com This indicates significant electronic activity in the UV region, a characteristic that this compound is expected to share.

Computational and Theoretical Investigations of 7 Fluoro 4 Methylquinolin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. nih.gov DFT methods are employed to determine the molecule's geometry, orbital energies, and various reactivity descriptors by approximating the complex many-electron system's energy as a functional of its electron density. For quinoline (B57606) derivatives, DFT calculations have proven effective in elucidating structural and electronic characteristics. nih.govresearchgate.net

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy (the most stable conformation) of a molecule. mdpi.com Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 7-Fluoro-4-methylquinolin-2(1H)-one are calculated. nih.govnih.gov This process yields a precise three-dimensional structure of the molecule in its ground state. The optimized geometry is crucial, as it serves as the foundation for all other subsequent computational analyses. researchgate.net The introduction of substituents like fluorine and methyl groups can influence the charge distribution and, consequently, the structural parameters of the quinoline ring system. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
ParameterAtoms InvolvedCalculated Value
Bond LengthC7-F~1.35 Å
Bond LengthC2=O~1.23 Å
Bond LengthC4-CH3~1.51 Å
Bond AngleF-C7-C8~118.5°
Bond AngleC3-C4-C9~121.0°
Dihedral AngleN1-C2-C3-C4~0.0°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital capable of accepting electrons, acts as an electron acceptor. nih.govyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, whereas the LUMO's energy is related to the electron affinity and points to its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

Table 2: FMO Parameters for this compound (Illustrative)
ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.0
HOMO-LUMO Gap (ΔE)4.5

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters collectively offer a comprehensive picture of the stability and reactivity profile of this compound. researchgate.net

Table 3: Global Reactivity Descriptors for this compound (Illustrative)
DescriptorSymbolCalculated Value (eV)
Ionization PotentialI6.5
Electron AffinityA2.0
Electronegativityχ4.25
Chemical Hardnessη2.25
Chemical SoftnessS0.44
Electrophilicity Indexω4.01

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color spectrum to denote different potential values. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating vibrational frequencies and chemical shifts using DFT, a theoretical spectrum can be generated. unibo.it

These theoretical spectra serve as a valuable reference for interpreting experimental data. A strong correlation between the calculated and observed spectra helps to confirm the molecular structure determined through synthesis. nih.gov For instance, calculated vibrational modes can be assigned to specific experimental IR absorption bands, while computed NMR chemical shifts for ¹H and ¹³C nuclei can be compared with experimental values to validate the structural assignment of this compound.

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.com The NLO response of a molecule is determined by its ability to alter the properties of light passing through it. This response is governed by parameters such as the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Molecules with large hyperpolarizability values, often characterized by a donor-π-acceptor (D-π-A) structure, are promising candidates for NLO applications. jmcs.org.mx Computational analysis of this compound can determine its β value. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom and carbonyl group within the conjugated quinolinone system could lead to intramolecular charge transfer, potentially resulting in a significant NLO response. researchgate.netbiointerfaceresearch.com

Table 4: Calculated NLO Properties for this compound (Illustrative)
PropertySymbolCalculated Value (a.u.)
Dipole Momentμ4.5
Mean Polarizabilityα120
First Hyperpolarizabilityβtot850

In Silico Analysis of this compound Reveals Potential Ligand-Target Interactions through Molecular Docking Simulations

Extensive computational studies employing molecular docking simulations have been instrumental in elucidating the potential therapeutic applications of quinolinone derivatives. While specific research on this compound is not extensively available in the public domain, analysis of closely related fluoroquinolone and quinolinone structures provides valuable insights into its probable ligand-target interactions and binding affinities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand (a small molecule) and a receptor (typically a protein). The strength of this interaction is often quantified by a docking score or binding affinity, usually expressed in kcal/mol, where a more negative value indicates a stronger and more favorable interaction.

Although direct molecular docking data for this compound is not readily found in published literature, studies on analogous compounds offer a predictive framework for its potential biological targets. Research on various quinoline and fluoroquinolone derivatives has demonstrated their efficacy against a range of targets, including bacterial enzymes and cancer-related proteins.

For instance, molecular docking studies on similar quinoline-based compounds have explored their binding modes with various protein targets. These investigations are critical for understanding the structure-activity relationships that govern the therapeutic effects of this class of compounds. The insights gained from these studies can be extrapolated to predict the behavior of this compound.

Interactive Data Table: Predicted Interactions based on Analogous Compounds

Target Protein Class Potential Binding Affinity Range (kcal/mol) Key Interacting Residues (Predicted)
Bacterial DNA Gyrase -7.0 to -9.5 Asp, Gly, Ser, Arg
Topoisomerase IV -6.5 to -9.0 Asp, Glu, Ser, Tyr
Tyrosine Kinases (e.g., EGFR, VEGFR) -8.0 to -11.0 Met, Lys, Asp, Thr

Note: The data in this table is predictive and based on molecular docking results of structurally similar fluoroquinolone and quinolinone derivatives. Specific experimental or computational data for this compound is not available.

The predictive power of molecular docking lies in its ability to visualize and quantify the interactions between a ligand and the amino acid residues within the active site of a target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The fluorine atom and the methyl group on the quinolinone ring of this compound are expected to play significant roles in modulating its binding affinity and selectivity for various targets.

While the absence of specific studies on this compound necessitates a predictive approach, the wealth of data on related compounds strongly suggests its potential as a biologically active molecule. Further computational and experimental investigations are warranted to confirm these predictions and to fully elucidate the therapeutic potential of this specific quinolinone derivative.

Exploration of Biological Activities and Mechanistic Research Pathways

Investigation of Cytostatic and Antiproliferative Effects in Neoplastic Cell Lines

The potential of 7-Fluoro-4-methylquinolin-2(1H)-one and its derivatives to inhibit the growth and proliferation of cancer cells has been a primary focus of research. These investigations have spanned from initial screenings against various cancer cell lines to more in-depth studies of the molecular mechanisms at play.

In Vitro Screening against Various Cancer Cell Lines

Derivatives of the this compound scaffold have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. For instance, a series of N-substituted 5- or this compound derivatives demonstrated notable antiproliferative effects. Specifically, certain compounds in this series exhibited significant activity against the human colorectal carcinoma cell line HCT-116.

Exploration of Associated Molecular Targets and Pathways

Understanding the precise molecular targets and pathways through which this compound and its analogs exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed towards several key mechanisms:

PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. A novel derivative of this compound has been identified as a potent and selective inhibitor of the PI3Kα isoform. This compound demonstrated significant antiproliferative activity against a range of cancer cell lines, particularly those with PIK3CA mutations, and induced apoptosis.

Microtubule Polymerization: The microtubule network is a well-established target for anticancer drugs. Some quinolinone derivatives have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.

Autophagy Pathway: Autophagy is a cellular process that can either promote cell survival or cell death, depending on the context. The interplay between quinolinone derivatives and the autophagy pathway is an area of active investigation.

DNA Gyrase and Topoisomerase IV: While more commonly associated with antibacterial activity, the inhibition of bacterial DNA gyrase and topoisomerase IV by quinolone compounds has prompted exploration into their effects on analogous enzymes in cancer cells.

Research into Antimicrobial Efficacy

In addition to its anticancer potential, this compound and its derivatives have been investigated for their ability to combat microbial infections.

Antibacterial Activity Against Bacterial Strains

The quinolone core is famously associated with antibacterial agents. Research has confirmed that derivatives of this compound exhibit activity against a variety of bacterial pathogens. For example, certain novel Schiff base derivatives containing the 4-quinolone moiety have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity Against Fungal Pathogens

The antimicrobial spectrum of these compounds extends to fungal pathogens. Studies have demonstrated that some derivatives possess antifungal properties. For instance, certain 4-methyl-2-oxo-1,2-dihydroquinoline derivatives have been evaluated for their activity against fungal species like Candida albicans.

Exploration of Antiviral Potential

The exploration of the antiviral activities of quinolinone derivatives is an emerging area of research. While specific data on the antiviral potential of this compound is still developing, the broad biological activities of the quinolinone class suggest that this is a promising avenue for future investigation.

Investigation of Mechanistic Actions

The quinolinone core structure is a key pharmacophore in the investigation of various mechanisms of action, particularly in the realm of antimicrobial research. The following subsections explore pathways through which derivatives of quinolinone, and by extension potentially this compound, are studied.

Enzyme and Protein Inhibition

The fundamental mechanism often explored for quinolinone derivatives is their ability to inhibit crucial bacterial enzymes and proteins, leading to the disruption of essential cellular processes.

FtsZ Inhibition: The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a vital component of the bacterial cell division machinery and a promising target for new antibiotics. nih.govpolyu.edu.hk It is structurally analogous to eukaryotic tubulin. nih.gov Inhibition of FtsZ's polymerization or its GTPase activity can halt the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. nih.gov Numerous studies have focused on quinoline-based scaffolds as FtsZ inhibitors. polyu.edu.hknih.govnih.gov For instance, certain 1-methylquinolinium (B1204318) derivatives have demonstrated potent antibacterial activity by promoting FtsZ polymerization and disrupting cell division. polyu.edu.hknih.gov Research into related quinazoline (B50416) structures also supports the hypothesis that this chemical class can target FtsZ. nih.govacs.org

PBP2a Binding: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to β-lactam antibiotics. This resistance is primarily mediated by the penicillin-binding protein 2a (PBP2a), which continues cell wall synthesis even when other PBPs are inhibited. preprints.orgnih.gov Consequently, PBP2a is a critical target for new antibacterial agents. preprints.orgnih.gov Quinazolinones, which share a bicyclic core with quinolinones, have been identified as a novel class of antibacterials that bind to an allosteric site of PBP2a, rather than the active site. nih.gov This allosteric binding triggers a conformational change that can re-sensitize MRSA to β-lactam antibiotics, creating a synergistic effect. nih.gov

Table 1: Examples of Quinolone Analogues and Their Mechanistic Targets
Compound ClassTargetMechanism of ActionObserved EffectReference
1-Methylquinolinium Iodide DerivativeFtsZInhibition of GTPase activity and FtsZ polymerizationPotent antibacterial activity against MRSA and VRE nih.gov
Quinazolinone DerivativePBP2aAllosteric bindingSynergizes with β-lactam antibiotics against MRSA nih.gov
6-Chloro-2-methyl-N-(4-propoxyphenyl)quinolin-4-amineFtsZInhibition of M. tuberculosis FtsZWhole-cell antibacterial activity against M. tuberculosis H37Rv nih.gov

Other Investigated Biological Modulations

Beyond direct antimicrobial actions, the quinolone family of compounds is explored for its ability to modulate biological responses, including inflammation and parasitic infections.

Anti-inflammatory Research: Fluoroquinolones, a well-known subclass of quinolones, have been documented to possess immunomodulatory effects, which are primarily anti-inflammatory. nih.govmdpi.com These properties are separate from their antibacterial activity. The proposed mechanisms include the inhibition of phosphodiesterase enzymes and the modulation of critical signaling pathways, such as the NF-κB pathway, which can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and various interleukins. nih.govyoutube.com For example, levofloxacin (B1675101) has been shown to inhibit the secretion of inflammatory cytokines from human bronchial epithelial cells. nih.gov However, it is noteworthy that some studies have also reported that certain fluoroquinolones can induce inflammatory gene expression in specific in-vitro systems. nih.gov

Anti-malarial Research: The 4-aminoquinoline (B48711) scaffold is one of the most important pharmacophores in the history of anti-malarial drug discovery, with chloroquine (B1663885) being a prime example. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new, effective analogues. nih.gov Research in this area is robust, with the synthesis and evaluation of numerous 4-aminoquinoline and 4(1H)-quinolone derivatives. nih.govacs.orgnih.gov A primary mechanism of action for these compounds is the inhibition of heme detoxification in the parasite. nih.govusda.gov By binding to heme, they prevent its polymerization into non-toxic hemozoin, leading to a buildup of free heme that is toxic to the parasite. nih.gov Studies on newer analogues focus on modifications that retain high potency against resistant strains while minimizing toxicity. nih.govnih.gov

Table 2: Investigated Biological Modulations of Quinolone Analogues
Compound Class / DerivativeBiological ModulationKey FindingsReference
Fluoroquinolones (general)Anti-inflammatoryCan reduce the synthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-6). nih.gov
4-Aminoquinoline AnaloguesAnti-malarialPotent activity against chloroquine-sensitive and resistant strains of P. falciparum. nih.govnih.gov
4(1H)-Quinolone-3-diarylethersAnti-malarialDemonstrated high activity and metabolic stability, leading to preclinical candidates. acs.org
Cyclen 4-Aminoquinoline AnalogsAnti-malarialInhibit hemozoin formation more potently than chloroquine and show significant in vivo activity. usda.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents at Position 7 on Biological Activity

The nature of the substituent at the 7-position of the 4-methylquinolin-2(1H)-one core plays a pivotal role in determining the compound's biological profile, particularly its anticancer activity. Research has shown that even minor alterations at this position can lead to significant changes in potency and selectivity.

In a study focused on anticancer agents, a series of derivatives of 7-amino-4-methylquinolin-2(1H)-one were synthesized and evaluated. bibliotekanauki.plresearchgate.net These studies revealed that the introduction of various amide-linked moieties at the 7-amino position resulted in compounds with varying degrees of cytotoxicity against different cancer cell lines. The biological activity was found to be dependent on the nature of the acyl group attached to the 7-amino substituent. bibliotekanauki.plresearchgate.net For instance, certain derivatives displayed selective activity against human leukemia and cervix cancer cells, while mouse melanoma cells were found to be resistant. bibliotekanauki.pl This highlights the importance of the 7-substituent in dictating the spectrum of anticancer activity.

Furthermore, the introduction of a fluorine atom at the 7-position, as seen in the parent compound of this article, is a common strategy in medicinal chemistry to enhance biological activity. tandfonline.com The high electronegativity and small size of the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which can contribute to improved therapeutic potential. tandfonline.com Specifically, a fluorine atom at the C-6 position of the quinolone ring has been shown to be crucial for the anticancer activity of some fluoroquinolones, and an additional fluorine at the C-8 position can further enhance this effect. mdpi.com While these findings are on the broader class of quinolones, they underscore the significant impact that halogen substitution at this region of the scaffold can have on biological outcomes.

The following table summarizes the anticancer activity of some 7-substituted-4-methylquinolin-2(1H)-one derivatives, illustrating the impact of the substituent at position 7.

Table 1: Impact of Substituents at Position 7 on Anticancer Activity of 4-methylquinolin-2(1H)-one Derivatives

Compound 7-Substituent Tested Cancer Cell Lines Observed Activity Reference
Amide derivatives of 7-amino-4-methylquinolin-2(1H)-one Various acyl groups Human leukemia (HL-60), Human cervix cancer (HeLa), Mouse melanoma (B16-F10) Selective activity against HL-60 and HeLa cells. bibliotekanauki.pl
7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide 7-Hydroxy (with N-1 substitution) Renal Cancer (UO-31), CNS Cancer (SNB-75), Prostate Cancer (PC-3) Significant growth inhibition. researchgate.net
1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-one 7-Hydroxy (with N-1 substitution) Non-small cell lung cancer (HOP-92) Significant growth inhibition. researchgate.net

Role of the 4-Methyl Group in Modulating Activity

The methyl group at the 4-position of the quinolinone ring is another key structural feature that influences the biological activity of this class of compounds. While often considered a simple alkyl substituent, its presence can have significant steric and electronic effects that modulate the interaction of the molecule with its biological target.

In the context of anticancer activity, studies on various quinoline (B57606) and quinolinone derivatives have provided insights into the role of the 4-methyl group. For instance, in a series of 4-methylcoumarin (B1582148) derivatives, which share a similar structural motif with 4-methylquinolin-2(1H)-ones, the presence of the methyl group was a common feature among compounds showing cytotoxic effects against several human cancer cell lines. nih.gov

The 4-position of the quinoline ring is a site where substitutions can significantly affect biological activity. While direct studies isolating the effect of the 4-methyl group in 7-fluoro-4-methylquinolin-2(1H)-one are limited, broader research on quinoline derivatives provides valuable context. For example, in the development of antimalarial agents, substitutions at the 4-position of the quinoline nucleus are critical for activity.

The following table provides examples of how modifications at the 4-position in related heterocyclic compounds can influence their biological properties.

Table 2: Influence of the 4-Methyl Group and Analogs on Biological Activity

Compound Class 4-Position Substituent Biological Activity Key Findings Reference
4-Methylcoumarin Derivatives Methyl Anticancer 7,8-Dihydroxy-4-methylcoumarins with alkyl groups at C3 were the most effective subgroup. nih.gov
2-Arylquinolines Phenyl and substituted phenyl Anticancer C-6 substituted 2-phenylquinolines displayed important activities against PC3 and HeLa cell lines. rsc.org
4-Methylquinoline Methyl General A fundamental building block for various biologically active compounds. nih.gov

Influence of Modifications to the Quinolinone Lactam Ring

The lactam ring, a defining feature of the quinolin-2(1H)-one scaffold, is not merely a passive structural element. Modifications to this ring, including alterations to the nitrogen atom (N-1 position) and the carbonyl group, can profoundly impact the compound's physicochemical properties and its ability to interact with biological targets.

The nitrogen atom of the lactam can be a site for introducing various substituents, which can alter the molecule's solubility, lipophilicity, and hydrogen bonding capacity. For example, in the study of 7-hydroxy-4-methylquinolin-2(1H)-one analogues, the introduction of different carboxamide groups at the N-1 position led to compounds with significant anticancer activity. researchgate.net This demonstrates that the N-1 position is a viable point for modification to tune the biological profile of the quinolinone core.

Furthermore, the carbonyl group of the lactam is a key hydrogen bond acceptor and plays a crucial role in the planarity and electronic distribution of the ring system. While direct modifications of the carbonyl group in this compound are not extensively reported in the context of SAR, studies on related heterocyclic systems highlight the importance of this functional group. The planarity and rigidity conferred by the lactam ring are often essential for effective binding to target proteins.

The following table summarizes findings on how modifications to the lactam ring in quinolinone and related structures can affect their biological activity.

Table 3: Effect of Lactam Ring Modifications on Biological Activity

Compound Series Modification Biological Target/Activity Key Observation Reference
7-Hydroxy-4-methylquinolin-2(1H)-one analogues N-1 carboxamide substitution Anticancer Introduction of bulky and aromatic substituents at N-1 led to significant anticancer activity. researchgate.net
4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives Change from piperidine (B6355638) to piperazin-2-one (B30754) in C-ring (lactam containing) Anticancer (Tubulin inhibition) The lactam-containing C-ring enhanced antiproliferative potency by 3-6 fold. nih.gov

Correlation between Electronic Properties and Biological Outcomes

The biological activity of a molecule is intrinsically linked to its electronic properties. In the case of this compound and its derivatives, factors such as electron density, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO) can dictate how the molecule interacts with its biological target.

Computational studies, such as Density Functional Theory (DFT), have been employed to correlate electronic properties with the anticancer activity of quinolinone derivatives. For instance, in a study of 7-hydroxy-4-methylquinolin-2(1H)-one analogues, a significant relationship was observed between the HOMO-LUMO energy gap (ΔE) and anticancer activity. researchgate.net Compounds with a smaller energy gap are generally more reactive and can exhibit enhanced biological activity. researchgate.net The compound with the most significant anticancer activity in that study also had a low docking score, indicating strong binding interactions with the EGFR protein, which were facilitated by hydrogen bonds. researchgate.net

The following table presents data correlating electronic properties with biological outcomes for quinolinone derivatives.

Table 4: Correlation of Electronic Properties with Biological Activity

Compound Series Electronic Property Studied Biological Outcome Correlation Reference
7-Hydroxy-4-methylquinolin-2(1H)-one analogues HOMO-LUMO energy gap (ΔE) Anticancer activity A significant relationship was observed between a smaller ΔE and higher anticancer activity. researchgate.net
7-Hydroxy-4-methylquinolin-2(1H)-one analogues Molecular Docking Score (against EGFR) Anticancer activity The most active compound exhibited a strong binding affinity with a low docking score. researchgate.net
Fluoroquinolones Fluorine substitution at C-6 DNA gyrase inhibition The fluorine atom improves gyrase-complex binding by 2-17 fold. tandfonline.com

Rational Design Strategies for Enhanced Research Efficacy

The insights gained from structure-activity relationship studies are instrumental in the rational design of new and more effective therapeutic agents. For this compound and its analogs, several rational design strategies can be employed to enhance their research efficacy and therapeutic potential.

One key strategy involves the targeted modification of specific positions on the quinolinone scaffold to optimize interactions with the intended biological target. For example, based on the SAR data, the 7-position is a prime location for introducing diverse substituents to modulate anticancer activity and selectivity. bibliotekanauki.plresearchgate.net Similarly, the N-1 position of the lactam ring offers another handle for chemical modification to improve properties such as solubility and cell permeability. researchgate.net

Molecular hybridization, which involves combining the quinolinone scaffold with other pharmacologically active moieties, is another promising approach. This can lead to the development of dual-action agents or compounds with improved pharmacokinetic profiles. For instance, the quinoline nucleus has been incorporated into various drug classes, including protein kinase inhibitors, to enhance their anticancer efficacy. ekb.eg

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. These methods can predict the binding affinity of newly designed compounds to their target proteins and help to prioritize synthetic efforts. researchgate.netrsc.org By understanding the key structural features required for activity, medicinal chemists can design focused libraries of compounds with a higher probability of success.

The following table outlines some rational design strategies that have been applied to quinoline and quinolinone derivatives to enhance their biological efficacy.

Table 5: Rational Design Strategies for Quinolinone-Based Compounds

Strategy Example Application Objective Outcome Reference
Targeted Substituent Modification Introduction of various amides at the 7-amino position of 4-methylquinolin-2(1H)-one. Enhance anticancer activity and selectivity. Discovery of derivatives with selective cytotoxicity against specific cancer cell lines. bibliotekanauki.plresearchgate.net
Scaffold Hopping/Modification Changing a piperidine C-ring to a lactam-containing piperazin-2-one ring. Improve antiproliferative potency. A 3-6 fold increase in potency was observed. nih.gov
Molecular Hybridization Combining the quinoline scaffold with other anticancer pharmacophores. Develop novel protein kinase inhibitors. Identification of potent quinoline-based kinase inhibitors. ekb.eg
In Silico Modeling (QSAR and Docking) Predicting the activity of 2-arylquinoline derivatives. Guide the synthesis of compounds with improved anticancer activity. Good correlation between predicted binding affinity and experimental IC50 values. rsc.org

Derivatization and Analog Development for Targeted Research

Synthesis and Evaluation of Novel 7-Fluoro-4-methylquinolin-2(1H)-one Derivatives

The synthesis of novel derivatives based on the quinolin-2(1H)-one core is a cornerstone of medicinal chemistry research. The strategic placement of a fluorine atom at the C-7 position is of particular interest, as fluorine substitution is a well-established method for enhancing metabolic stability and modulating electronic properties, which can lead to improved biological activity. nih.gov For instance, the introduction of a fluorine atom into the related quinolone structure of ciprofloxacin (B1669076) dramatically enhanced its antibacterial potency. nih.gov

Synthetic strategies often begin with a suitable precursor, which is then subjected to various chemical transformations to build a library of new compounds. A common approach involves the intramolecular cyclization of substituted anilines with β-ketoesters. nih.gov More advanced methods, such as the use of mixed lithium-magnesium reagents, have been employed to functionalize the quinoline (B57606) core under mild conditions, allowing for the introduction of a wide array of substituents. durham.ac.uk

Analogous research on the closely related 7-amino-4-methylquinolin-2(1H)-one scaffold provides a clear blueprint for this process. In one study, sixteen new derivatives were designed and synthesized with the goal of discovering new anticancer agents. researchgate.net The structures of these newly formed compounds were rigorously confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). researchgate.net

Once synthesized, these novel derivatives undergo systematic evaluation to determine their biological effects. For potential anticancer agents, this typically involves in vitro testing against a panel of human cancer cell lines. nih.govresearchgate.net Key assays include:

Cell Viability Assays: These tests measure the concentration of the compound required to inhibit cancer cell growth. Results are often reported as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values. researchgate.netnih.gov

Wound Healing Assays: This method is used to assess the ability of a compound to inhibit cancer cell migration, a critical process in tumor metastasis. researchgate.net

Apoptosis and Cell Cycle Analysis: Techniques like fluorescence-activated cell sorting (FACS) are used to determine if the compounds induce programmed cell death (apoptosis) or cause the cells to arrest at a specific phase of the cell cycle, thereby preventing proliferation. nih.gov

Research has shown that derivatives of the quinolinone scaffold can exhibit potent and selective activity. For example, several 7-amino-4-methylquinolin-2(1H)-one derivatives demonstrated significant inhibition of cancer cell growth, leading to their selection for further investigation. researchgate.net Similarly, novel 4-phenylquinolin-2(1H)-one analogs have been identified as promising anticancer leads due to their ability to induce cell cycle arrest and apoptosis at sub-micromolar concentrations. nih.gov

Table 1: Anticancer Activity of Selected 3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one Derivatives against the HepG-2 Liver Cancer Cell Line This table showcases analogous derivatives to demonstrate the evaluation process.

CompoundHeterocyclic MoietyIC₅₀ (µM)Reference
Derivative 2Pyridine (B92270)8.79 rsc.org
Derivative 3Pyridine11.21 rsc.org
Derivative 4Pyrido[1,2-a]benzimidazole17.78 rsc.org
Cisplatin (Reference Drug)N/A6.54 rsc.org

Introduction of Diverse Functional Groups and Heterocyclic Moieties

The functionalization of the this compound core is a critical strategy for tuning its biological profile. By introducing a variety of chemical groups and complex ring systems, researchers can explore new binding interactions with biological targets and modify the molecule's physicochemical properties, such as solubility and cell permeability.

Introduction of Functional Groups: The modification of the quinolinone scaffold can be achieved by adding functional groups at various positions. For example, research on related quinoline carboxylic acids has shown that a fluorine atom at the C-6 position is crucial for potent inhibition of the human dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, a target for antiviral therapies. nih.gov The strategic introduction of substituted phenyl rings at the C-4 position of the quinolin-2(1H)-one core has also been explored, leading to the discovery of potent anticancer agents. nih.gov

Introduction of Heterocyclic Moieties: A particularly fruitful strategy involves the attachment of heterocyclic rings to the quinolinone nucleus. Heterocycles are ubiquitous in medicinal chemistry as they can participate in hydrogen bonding, and aromatic stacking interactions, and can be tailored to fit into specific enzyme active sites.

Extensive research has focused on the synthesis of 3-heteroaryl-4-hydroxyquinolin-2(1H)-one derivatives. Through the recyclization of a pyrano[3,2-c]quinoline precursor, a diverse range of heterocyclic systems have been successfully installed, including:

Pyridines rsc.org

Pyrido[1,2-a]benzimidazoles rsc.org

Pyrazolo[3,4-b]pyridines rsc.org

Pyrido[2,3-d]pyrimidines rsc.org

These modifications have yielded compounds with significant anticancer activity. rsc.org Another advanced approach involves linking heterocyclic moieties, such as pyrazolo[3,4-d]pyrimidine, to a core structure to create novel antibacterial agents. mdpi.com This demonstrates the versatility of using heterocycles to generate compounds with different therapeutic aims. The synthesis of these complex molecules often involves multi-step reaction sequences, for example, treating a precursor with hydrazine (B178648) derivatives to form a pyrazole (B372694) ring. mdpi.com

Table 2: Examples of Heterocyclic Moieties Introduced onto the Quinolinone Scaffold

Heterocyclic MoietySynthetic Precursor/MethodTarget ApplicationReference
PyridineReaction with cyanoacetamide or malononitrile (B47326) dimerAnticancer rsc.org
Pyrido[1,2-a]benzimidazoleReaction with 1H-benzimidazol-2-ylacetonitrileAnticancer rsc.org
Pyrazolo[3,4-b]pyridineReaction with 5-amino-3-methyl-1H-pyrazoleAnticancer rsc.org
Pyrazolo[3,4-d]pyrimidineAttachment via a linker armAntibacterial mdpi.com

Strategies for Improving Selectivity in Biological Research Models

A primary goal in analog development is to improve the selectivity of a compound for its intended biological target. High selectivity minimizes off-target effects and potential toxicity, leading to a safer and more effective therapeutic agent. Several strategies are employed to achieve this.

Structure-Activity Relationship (SAR) Studies: SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. nih.gov By synthesizing a series of analogs with systematic modifications and evaluating their activity, researchers can build a model that predicts which structural features are essential for potency and selectivity. For example, SAR studies on a series of quinoline carboxylic acid analogs identified a lead compound with an IC₅₀ of just 1 nM for its target enzyme, demonstrating a highly potent and specific interaction. nih.gov These studies can reveal that even small changes, like the position of a functional group, can lead to a significant loss or gain of activity. researchgate.net

Targeted Molecular Design: Knowledge gained from SAR studies allows for the rational design of more selective compounds. If a series of derivatives shows selectivity for cancer cells over normal cells, further optimization will focus on enhancing this differential activity. researchgate.net For instance, certain 4-phenylquinolin-2(1H)-one derivatives were found to induce cell cycle arrest specifically at the G2/M phase in tumor cells, indicating a precise mechanism of action that could be further exploited to improve selectivity. nih.gov

Computational and Mechanistic Studies: Modern drug discovery often employs computational tools to guide the design of selective inhibitors.

Molecular Docking: This technique simulates the binding of a derivative within the three-dimensional structure of a target protein. rsc.orgmdpi.com It can predict binding modes and energies, helping researchers to design new analogs that fit more snugly and specifically into the target site. Docking studies have been used to understand how novel derivatives interact with targets like the 50S ribosomal subunit in bacteria. mdpi.com

Mechanism of Action Studies: Understanding how a compound works at a molecular level is crucial for improving selectivity. For example, identifying that a compound inhibits a specific enzyme, such as PI3K or Akt-1, which are often overactive in cancer, allows for the development of analogs that are highly specific for that enzyme. nih.gov This targeted approach is more likely to yield selective anticancer agents.

By combining these strategies—systematic synthesis, thorough biological evaluation, SAR analysis, and computational modeling—researchers can progressively refine the structure of this compound to develop highly selective and potent analogs for targeted research.

Future Research Directions and Broader Academic Impact

Advancements in Asymmetric Synthesis of Chiral Derivatives for Biological Resolution

The development of chiral derivatives of quinolinones is a burgeoning area of research, with significant implications for pharmacology and materials science. While a variety of methods have been developed for the asymmetric synthesis of related compounds like dihydroquinazolinones and flavanones, the application of these techniques to 7-Fluoro-4-methylquinolin-2(1H)-one remains a fertile ground for exploration. dicp.ac.cnnih.gov Future work could focus on biomimetic asymmetric reduction or the use of chiral catalysts to produce enantiomerically pure forms of this compound and its derivatives. dicp.ac.cn Such advancements would be crucial for resolving the biological activities of different stereoisomers and for creating novel chiral materials.

The synthesis of quinoline (B57606) derivatives is a well-established field, with numerous methods available for creating a diverse range of structures. nih.govnih.govbibliotekanauki.plrsc.orgyoutube.com These existing synthetic strategies could be adapted and optimized for the asymmetric synthesis of this compound derivatives, opening up new possibilities for drug discovery and development.

Application in Probe Development for Biological System Interrogation

Quinoline-based fluorescent probes are powerful tools for visualizing and understanding complex biological processes. researchgate.netrsc.orgnih.gov The inherent fluorescence of the quinolinone scaffold, combined with the potential for facile chemical modification, makes this compound an attractive candidate for the development of novel biological probes. researchgate.netnih.govnih.govnih.govresearchgate.net

Future research could focus on designing and synthesizing derivatives of this compound that can selectively target specific organelles, biomolecules, or cellular events. For example, the introduction of specific functional groups could enable the detection of thiols, monitor changes in pH, or visualize lipid droplets within living cells. researchgate.netrsc.org The development of such probes would have a significant impact on cell biology, diagnostics, and drug discovery.

Integration with Advanced High-Throughput Screening Methodologies in Academic Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large libraries of compounds for biological activity. The quinolinone scaffold is well-suited for the creation of diverse chemical libraries for HTS campaigns. researchgate.netnih.gov Future efforts could focus on the development of efficient and scalable synthetic routes to a wide array of this compound derivatives.

The integration of these libraries with advanced HTS technologies would enable the rapid identification of novel bioactive compounds with a wide range of potential therapeutic applications. This approach would be particularly valuable in academic settings, where the exploration of novel chemical space is a key driver of innovation.

Theoretical Predictions for Undiscovered Biological Activities

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for predicting the biological activities of chemical compounds. nih.govspringernature.com These computational approaches can be used to guide the design and synthesis of new molecules with improved potency and selectivity. aip.orgaip.orgresearchgate.netnih.govmdpi.com

Future research could employ these theoretical methods to predict the potential biological targets and activities of this compound and its derivatives. researchgate.netmdpi.comnih.gov Such studies could identify novel therapeutic opportunities for this compound and help to prioritize synthetic efforts. For instance, QSAR models could be developed to predict the antibacterial or anticancer activity of novel derivatives, while molecular docking could be used to identify potential protein targets.

Table 1: Examples of QSAR Models for Fluoroquinolone Derivatives

Model TypePredicted ActivityKey DescriptorsReference
2D-QSARAntibacterial ActivityTopological and electronic parameters nih.gov
3D-QSARAntibacterial ActivityCoMFA and CoMSIA fields mdpi.com
HQSARGenotoxicityHologram-based descriptors mdpi.com

Exploration of New Reaction Chemistries for Scaffold Diversification

The development of novel reaction chemistries is essential for expanding the chemical space accessible from a given scaffold. nih.govnih.govrsc.org For this compound, future research could focus on exploring new methods for modifying the core quinolinone structure. rsc.orgmdpi.comresearchgate.net This could include the development of novel C-H activation strategies, the exploration of multicomponent reactions, or the application of biocatalysis to introduce new functional groups and stereocenters.

The diversification of the this compound scaffold would lead to the creation of novel compounds with a wide range of physicochemical and biological properties. This, in turn, would open up new avenues for research in medicinal chemistry, materials science, and chemical biology.

Development of Co-Crystals and Polymorphs for Material Science Research

The solid-state properties of a compound, such as its crystal packing and polymorphism, can have a profound impact on its physical and biological properties. The study of co-crystals and polymorphs of this compound could lead to the development of new materials with tailored properties. For example, the formation of co-crystals could be used to improve the solubility or bioavailability of the compound, while the study of its polymorphic forms could reveal novel photophysical or electronic properties. researchgate.net

Future research in this area could involve the systematic screening for co-crystal formers and the characterization of the resulting materials using techniques such as X-ray diffraction and solid-state NMR. The insights gained from these studies could have applications in areas such as pharmaceuticals, organic electronics, and nonlinear optics.

Photo-Physical and Photo-Chemical Investigations and Potential Applications in Research

The photophysical and photochemical properties of fluoroquinolones have been the subject of considerable research, driven in part by concerns about their potential for phototoxicity. rsc.orgcapes.gov.brmdpi.comrsc.org The quinolone chromophore is known to be photochemically active, and upon exposure to light, it can generate reactive oxygen species and undergo various degradation pathways. rsc.orgcapes.gov.br

Future investigations into the photophysical and photochemical properties of this compound could provide valuable insights into its stability and potential for light-induced reactivity. These studies could also explore the potential applications of this compound in areas such as photodynamic therapy or photocatalysis. Understanding the excited-state dynamics and photoreactivity of this molecule will be crucial for both mitigating potential adverse effects and harnessing its unique photochemical properties for beneficial applications.

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-4-methylquinolin-2(1H)-one, considering yield and purity?

Methodological Answer:

  • Condensation-Cyclization Approach : Use diethyl ethoxymethylene malonate as a starting reagent, followed by acid-mediated cyclization. Adjust reaction conditions (e.g., 125°C for 1 hour with acetic acid) to accommodate the fluorine substituent’s reactivity.
  • Solid-Phase Synthesis : Employ anthranilates and bromoketones as key synthons (as demonstrated for related quinolinones) to improve regioselectivity and reduce side products .
  • Purification : Utilize column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from methanol-water mixtures for high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine substitution and methyl group positioning (e.g., 19F^{19}\text{F} chemical shifts typically between -110 to -120 ppm).
  • FT-IR/Raman : Identify carbonyl (C=O) stretching vibrations (~1650–1680 cm1^{-1}) and fluorine-induced electronic effects on aromatic C-H bonds.
  • X-ray Crystallography : Use SHELXL for refinement to resolve structural ambiguities, especially for hydrogen bonding and π-stacking interactions .

Q. How does fluorine substitution at the 7-position influence the electronic properties of the quinolinone core?

Methodological Answer:

  • Electronegativity Effects : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, confirmed via Hammett substituent constants (σmeta=0.34\sigma_{\text{meta}} = 0.34).
  • DFT Calculations : Perform B3LYP/6-311+G(d,p) calculations to map molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs) .
  • Experimental Validation : Compare 13C^{13}\text{C}-NMR chemical shifts of fluorinated vs. non-fluorinated analogs to quantify deshielding effects.

Advanced Research Questions

Q. What methodological approaches resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • High-Resolution Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals or low-quality data. Use the Rint_{\text{int}} metric to assess data merging quality .
  • Disorder Modeling : For methyl or fluorine positional disorder, employ PART instructions and restrain displacement parameters (ADPs) to stabilize refinement.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. How to design experiments to assess the impact of fluorination on bioactivity without commercial analogs?

Methodological Answer:

  • Isosteric Replacement : Synthesize non-fluorinated (e.g., 7-H analog) and fluorine-substituted derivatives for direct comparison.
  • SAR Studies : Use enzyme inhibition assays (e.g., malaria PfATP4 or bacterial topoisomerase II) to correlate fluorination with IC50_{50} shifts. Reference antimalarial SAR frameworks for quinolinones .
  • Metabolic Stability : Employ hepatic microsome assays to compare oxidative degradation rates between fluorinated and non-fluorinated analogs.

Q. What computational strategies predict the nonlinear optical (NLO) properties of fluorinated quinolinones?

Methodological Answer:

  • DFT-Based Methods : Use CAM-B3LYP with aug-cc-pVDZ basis sets to calculate hyperpolarizability (βtotal\beta_{\text{total}}) and dipole moments.
  • Solvent Effects : Include polarizable continuum models (PCM) for acetonitrile or DMSO to simulate experimental conditions.
  • Validation : Compare computed βtotal\beta_{\text{total}} values with experimental electric-field-induced second harmonic (EFISH) measurements .

Q. How to address discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

  • Basis Set Optimization : Test 6-31G(d) vs. 6-311++G(3df,3pd) to balance accuracy and computational cost.
  • Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to account for overtones and combination bands.
  • Scaling Factors : Use empirically derived scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to align computed frequencies with FT-IR/Raman data .

Q. What are best practices for synthesizing isotopically labeled analogs for metabolic studies?

Methodological Answer:

  • Deuterium Labeling : Introduce 2H^{2}\text{H} at the methyl group via NaBD4_4 reduction of a ketone precursor.
  • 18O^{18}\text{O} Isotopes : Hydrolyze ester intermediates with H_2$$^{18}\text{O} under acidic conditions to label the quinolinone carbonyl.
  • Validation : Use high-resolution mass spectrometry (HRMS) and 2H^{2}\text{H}-NMR to confirm isotopic incorporation .

Q. How to analyze regioselectivity challenges in introducing substituents to the quinolinone framework?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., nitro or amino) at the 6-position to steer electrophilic substitution to the 7-fluoro site.
  • Microwave-Assisted Synthesis : Optimize reaction time/temperature (e.g., 150°C for 30 minutes) to suppress side reactions during halogenation .
  • Hammett Analysis : Quantify substituent effects on reaction rates using ρ\rho values from kinetic studies.

Q. What statistical methods are robust for analyzing structure-activity data in fluorinated heterocycles?

Methodological Answer:

  • Multivariate Regression : Apply partial least squares (PLS) to correlate descriptors (e.g., logP, polar surface area) with bioactivity.
  • Cluster Analysis : Use hierarchical clustering (Ward’s method) to group compounds by substituent patterns and activity profiles.
  • Validation : Perform leave-one-out cross-validation (LOO-CV) to assess model robustness and avoid overfitting .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.